3,5-Diamino-4-chlorobenzoic acid
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Overview
Description
3,5-Diamino-4-chlorobenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is related to Isobutyl 3,5-diamino-4-chloro benzoate, which has a molecular weight of 242.7 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity . Another study reported the one-step synthesis of homopolyimides based on 3,5-diaminobenzoic acid and various tetracarboxylic dianhydrides .Molecular Structure Analysis
The molecular structure of related compounds such as 3,5-Dichlorobenzoic acid and 3,5-Diaminobenzoic acid have been reported . A study on 3,5-diaminobenzoic acid reported that it crystallizes in the monoclinic P 2 1 / c space group .Physical And Chemical Properties Analysis
Isobutyl 3,5-diamino-4-chloro benzoate, a related compound, has a melting point of 86-90 °C, a predicted boiling point of 390.1±37.0 °C, and a predicted density of 1.252±0.06 g/cm3 .Scientific Research Applications
Environmental Applications
A study highlighted the isolation of a Pseudomonas species capable of degrading chlorobenzoic acids like 3-chlorobenzoic acid, which is structurally related to 3,5-diamino-4-chlorobenzoic acid. This strain utilizes 3-chlorobenzoic acid as a carbon source and shows enzymatic activities for the turnover of chlorinated substrates, suggesting potential applications in environmental bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
Chemical Synthesis
The chemical synthesis and characterization of 3,5-diamino-1,2,4-triazolium derivatives have been explored. For instance, 3,5-Diamino-1,2,4-triazolium nitrate, a compound related to 3,5-diamino-4-chlorobenzoic acid, has been synthesized and analyzed, indicating potential applications in the synthesis of novel organic compounds (Klapötke, Martin, Mayr, & Stierstorfer, 2010).
Catalytic Processes
The catalytic hydrogenation process of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid has been studied. This research provides insights into optimizing reaction conditions for high yields and purity, showcasing applications in chemical manufacturing processes (Zhao, 2012).
Materials Science
Research into the structural elucidation of triorganotin derivatives of 3,5-diaminobenzoate, including crystal structures, provides valuable information for materials science, particularly in the synthesis of new materials and compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).
Photocatalysis
A study on 3,5-diamino-trifluoromethyl-benzene, a compound closely related to 3,5-diamino-4-chlorobenzoic acid, discusses its photocatalytic reactivity. This research can provide insights into the photocatalytic applications of similar compounds (Chaignon et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-diamino-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZSGWVELOYWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-4-chlorobenzoic acid |
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